Cas no 86-68-0 (Quininic acid)

Quinic acid is an alicyclic organic acid unique to higher plants, which is widely distributed in vascular bundle plants and often coexists with shikimic acid. It is found in cinchona bark, coffee seeds, apples, peaches and other fruits< Br>
Quininic acid structure
Quininic acid structure
Quininic acid
86-68-0
C11H9NO3
203.194062948227
MFCD00024013
722441
253661211

Quininic acid Properties

Names and Identifiers

    • 4-Quinolinecarboxylicacid, 6-methoxy-
    • 6-Methoxyquinoline-4-carboxylic Acid
    • 6-Methoxy-4-Quinolinecarboxylic Acid
    • 6-Methoxy-quinoline-4-carboxylic acid
    • QUININIC ACID
    • 4-Quinolinecarboxylic acid,6-methoxy
    • 6-Methoxy-chinolin-4-carbonsaeure
    • 6-Methoxycinchoninic acid
    • 6-Methoxyquinoline4-Carboxylic Acid
    • Cinchoninic acid,6-methoxy
    • Cinchoninic acid, 6-methoxy-
    • 4-Quinolinecarboxylic acid, 6-methoxy-
    • FS902DD40C
    • Quininic acid [MI]
    • Chininsaure
    • 6-Methoxy-4-quinolinecarboxylicacid
    • Prestwick0_001103
    • Prestwick2_001103
    • Prestwick1_001103
    • Oprea1_238538
    • SPBio_003083
    • XXLFLUJXWKXUGS-UHFFFAOYSA-N
    • HMS157
    • Quininic Acid
    • 6-Methoxy-4-quinolinecarboxylic acid (ACI)
    • Cinchoninic acid, 6-methoxy- (6CI, 7CI, 8CI)
    • NSC 403610
    • CAS-86-68-0
    • HMS1571M08
    • HY-N7354
    • MFCD00024013
    • NSC-403610
    • CS-0113794
    • SB39106
    • SCHEMBL39557
    • 4-Quinolinecarboxylicacid,6-methoxy-
    • 86-68-0
    • SY055224
    • NCGC00016341-01
    • Z1508915640
    • Q27278170
    • CHEMBL1396390
    • DTXCID70274458
    • DB-008493
    • AE-562/43287134
    • NSC403610
    • M2751
    • AS-41373
    • DTXSID70323339
    • EN300-629989
    • UNII-FS902DD40C
    • AKOS022505953
    • +Expand
    • MFCD00024013
    • XXLFLUJXWKXUGS-UHFFFAOYSA-N
    • 1S/C11H9NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14)
    • O=C(C1C2C(=CC=C(C=2)OC)N=CC=1)O

Computed Properties

  • 203.05800
  • 1
  • 4
  • 2
  • 203.058
  • 15
  • 244
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.7
  • nothing
  • 0
  • 59.4

Experimental Properties

  • 1.94160
  • 59.42000
  • 8062
  • 1.4950 (estimate)
  • 341.49°C (rough estimate)
  • 280°C(dec.)(lit.)
  • 0.0±0.9 mmHg at 25°C
  • 186.9 °C
  • Solubility Slightly soluble in water, cold ethanol, ether
  • 5.53(at 25℃)
  • Yellow I uorescent (4.0) to blue I uorescent (5.0)
  • 1.2621 (rough estimate)

Quininic acid Security Information

Quininic acid Customs Data

  • 2933499090
  • China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Quininic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004TTI-100mg
6-Methoxyquinoline-4-carboxylic acid
86-68-0 98%
100mg
$60.00 2024-04-21
A2B Chem LLC
AC24470-100mg
6-Methoxy-4-quinolinecarboxylic acid
86-68-0 98%
100mg
$55.00 2024-04-19
abcr
AB447996-1 g
6-Methoxyquinoline-4-carboxylic acid, 95%; .
86-68-0 95%
1g
€246.20 2023-04-22
Alichem
A189007518-250mg
6-Methoxyquinoline-4-carboxylic acid
86-68-0 95%
250mg
$186.85 2023-08-31
Ambeed
A336526-100mg
6-Methoxyquinoline-4-carboxylic acid
86-68-0 98%
100mg
$74.0 2024-04-17
Chemenu
CM143468-5g
6-Methoxy-quinoline-4-carboxylic acid
86-68-0 95%
5g
$509 2021-08-05
Crysdot LLC
CD11040972-5g
6-Methoxyquinoline-4-carboxylic acid
86-68-0 95+%
5g
$539
Enamine
EN300-629989-0.1g
6-methoxyquinoline-4-carboxylic acid
86-68-0 95%
0.1g
$46.0 2023-07-09
eNovation Chemicals LLC
D574765-5g
6-Methoxy-4-quinolinecarboxylic acid
86-68-0 97%
5g
$1800 2022-09-05
MedChemExpress
HY-N7354-100mg
Quininic acid
86-68-0 99.94%
100mg
¥900 2024-07-20

Quininic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Water ;  1.5 h, rt → 200 °C
Reference
Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold
Jansen, Koen; et al, ACS Medicinal Chemistry Letters, 2013, 4(5), 491-496

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Water ;  5 min, 16 - 20 bar, 190 - 200 °C
Reference
Facile and efficient synthesis of quinoline-4-carboxylic acids under microwave irradiation
Zhu, Hui; et al, Chinese Chemical Letters, 2010, 21(1), 35-38

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Reference
Cinchona alkaloids. XXV. Total synthesis of the cinchona alkaloids hydroquinine and hydroquinidine
Rabe, Paul; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1931, 64, 2487-500

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone
Reference
Synthesis of ethyl quininate
Campbell, K. N.; et al, Journal of Organic Chemistry, 1946, 11, 803-11

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  15 min, < 6 bar, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
2.1 Solvents: Water ;  5 min, 16 - 20 bar, 190 - 200 °C
Reference
Facile and efficient synthesis of quinoline-4-carboxylic acids under microwave irradiation
Zhu, Hui; et al, Chinese Chemical Letters, 2010, 21(1), 35-38

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Acetic acid ,  Zinc Solvents: Water
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone
Reference
Synthesis of ethyl quininate
Campbell, K. N.; et al, Journal of Organic Chemistry, 1946, 11, 803-11

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
2.1 Reagents: Acetic acid ,  Zinc Solvents: Water
3.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone
Reference
Synthesis of ethyl quininate
Campbell, K. N.; et al, Journal of Organic Chemistry, 1946, 11, 803-11

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  < 20 °C
1.3 Reagents: Oxygen ;  3 h, 0 °C → rt
1.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Reference
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Benzophenone ,  Potassium tert-butoxide Solvents: Toluene ;  16 h, reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < 30 °C
2.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ;  < 20 °C
2.3 Reagents: Oxygen ;  3 h, 0 °C → rt
2.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Reference
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  15 min, 180 °C
1.2 Reagents: Oxygen ;  24 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
2.1 Reagents: Benzophenone ,  Potassium tert-butoxide Solvents: Toluene ;  16 h, reflux; reflux → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  < 30 °C
3.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
3.2 Solvents: Tetrahydrofuran ;  < 20 °C
3.3 Reagents: Oxygen ;  3 h, 0 °C → rt
3.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Reference
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  tert-Butanol ;  0 °C; 24 h, 0 °C
2.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  15 min, 180 °C
2.2 Reagents: Oxygen ;  24 h, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
3.1 Reagents: Benzophenone ,  Potassium tert-butoxide Solvents: Toluene ;  16 h, reflux; reflux → 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  < 30 °C
4.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
4.2 Solvents: Tetrahydrofuran ;  < 20 °C
4.3 Reagents: Oxygen ;  3 h, 0 °C → rt
4.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Reference
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  -45 °C; 20 min, -45 °C
1.2 Solvents: Dichloromethane
1.3 -45 °C; -45 °C → rt; 16 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  tert-Butanol ;  0 °C; 24 h, 0 °C
3.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  15 min, 180 °C
3.2 Reagents: Oxygen ;  24 h, rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
4.1 Reagents: Benzophenone ,  Potassium tert-butoxide Solvents: Toluene ;  16 h, reflux; reflux → 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  < 30 °C
5.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
5.2 Solvents: Tetrahydrofuran ;  < 20 °C
5.3 Reagents: Oxygen ;  3 h, 0 °C → rt
5.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Reference
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 20 min, -78 °C
1.2 Solvents: Dichloromethane ;  40 min, -78 °C
1.3 Reagents: Triethylamine ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.4 Reagents: Water ;  0 °C
2.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  tert-Butanol ;  0 °C; 24 h, 0 °C
3.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  15 min, 180 °C
3.2 Reagents: Oxygen ;  24 h, rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
4.1 Reagents: Benzophenone ,  Potassium tert-butoxide Solvents: Toluene ;  16 h, reflux; reflux → 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  < 30 °C
5.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
5.2 Solvents: Tetrahydrofuran ;  < 20 °C
5.3 Reagents: Oxygen ;  3 h, 0 °C → rt
5.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Reference
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 20 min, -78 °C
2.2 Solvents: Dichloromethane ;  40 min, -78 °C
2.3 Reagents: Triethylamine ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C
2.4 Reagents: Water ;  0 °C
3.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  tert-Butanol ;  0 °C; 24 h, 0 °C
4.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  15 min, 180 °C
4.2 Reagents: Oxygen ;  24 h, rt
4.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
5.1 Reagents: Benzophenone ,  Potassium tert-butoxide Solvents: Toluene ;  16 h, reflux; reflux → 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  < 30 °C
6.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
6.2 Solvents: Tetrahydrofuran ;  < 20 °C
6.3 Reagents: Oxygen ;  3 h, 0 °C → rt
6.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Reference
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, rt
1.3 Solvents: Tetrahydrofuran ;  rt; 20 min, rt
1.4 Reagents: Water ,  Sodium borohydride ;  10 min, rt; 4 h, rt
1.5 Reagents: Water
2.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  -45 °C; 20 min, -45 °C
2.2 Solvents: Dichloromethane
2.3 -45 °C; -45 °C → rt; 16 h, rt
3.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  tert-Butanol ;  0 °C; 24 h, 0 °C
4.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  15 min, 180 °C
4.2 Reagents: Oxygen ;  24 h, rt
4.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
5.1 Reagents: Benzophenone ,  Potassium tert-butoxide Solvents: Toluene ;  16 h, reflux; reflux → 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  < 30 °C
6.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
6.2 Solvents: Tetrahydrofuran ;  < 20 °C
6.3 Reagents: Oxygen ;  3 h, 0 °C → rt
6.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Reference
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Quininic acid Raw materials

Quininic acid Preparation Products

Quininic acid Suppliers

Shandong Dexin Fine Chemical Co., Ltd.
Audited Supplier Audited Supplier
(CAS:86-68-0)
ZHANG WEN JIE
15553333686
643971@QQ.COM
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:86-68-0)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:86-68-0)
XU NV SHI
15221998634
1986399151@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:86-68-0)
TANG SI LEI
15026964105
2881489226@qq.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:86-68-0)Quininic acid
A19249
99%/99%
1g/5g
268.0/715.0